Anhuienoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhuienoside B is a natural product extracted from the fresh leaves of Chloranthus anhuiensis K. F. Wu. This compound is known for its response to abiotic stress elicitation by copper(II) chloride. It belongs to the class of oleanane-type triterpenoid saponins, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhuienoside B is primarily isolated from the fresh leaves of Chloranthus anhuiensis K. F. Wu. The isolation process involves the use of copper(II) chloride as an abiotic stress elicitor . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the isolation process from natural sources remains the primary method of obtaining this compound.
Industrial Production Methods: The industrial production of this compound involves the large-scale cultivation of Chloranthus anhuiensis K. F. Wu and the subsequent extraction of the compound from the fresh leaves. The use of copper(II) chloride as an abiotic stress elicitor is a crucial step in this process .
Chemical Reactions Analysis
Types of Reactions: Anhuienoside B undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound.
Scientific Research Applications
Anhuienoside B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound for studying the chemical behavior of oleanane-type triterpenoid saponins.
Biology:
- Investigated for its role in plant stress responses, particularly in response to abiotic stress elicitation by copper(II) chloride .
Medicine:
- Potential therapeutic applications due to its biological activities, including anti-inflammatory and anti-tumor properties .
Industry:
- Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of Anhuienoside B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and signaling pathways, particularly those involved in stress responses and inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of gene expression and protein activity.
Comparison with Similar Compounds
Anhuienoside C: Known for its anti-inflammatory properties and ability to ameliorate collagen-induced arthritis.
Flaccidoside II: Another saponin with similar biological activities.
Hederasaponin B: Known for its anti-tumor properties.
Uniqueness: Anhuienoside B is unique due to its specific response to abiotic stress elicitation by copper(II) chloride, which is not commonly observed in other similar compounds .
Properties
Molecular Formula |
C29H34O15 |
---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
[(1R,3R,4R,5R,6S,8S,13S,15R,16R,17R)-11-(3,4-dihydroxyphenyl)-4,5,17-trihydroxy-15-(hydroxymethyl)-6-methyl-2,7,9,12,14-pentaoxatricyclo[11.3.1.03,8]heptadecan-16-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H34O15/c1-12-22(36)23(37)27-29(40-12)39-11-20(14-4-6-16(32)18(34)9-14)42-28-24(38)26(44-27)25(19(10-30)41-28)43-21(35)7-3-13-2-5-15(31)17(33)8-13/h2-9,12,19-20,22-34,36-38H,10-11H2,1H3/b7-3+/t12-,19+,20?,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 |
InChI Key |
YCPGXBUTQCIAHS-HPRNYKHHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)OCC(O[C@@H]3[C@@H]([C@@H](O2)[C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Canonical SMILES |
CC1C(C(C2C(O1)OCC(OC3C(C(O2)C(C(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.